2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile
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Overview
Description
2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a cyanoacetic acid derivative under basic conditions.
Introduction of the Cyanomethylsulfanyl Group: This step can be achieved by reacting the thieno[3,2-b]pyridine intermediate with a cyanomethyl sulfide reagent under nucleophilic substitution conditions.
Hydroxylation and Oxidation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The cyanomethylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the cyanomethylsulfanyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Antimicrobial Activity: Studies have shown its effectiveness against various microbial strains.
Anti-inflammatory Properties: It has been explored for its potential to reduce inflammation in biological systems.
Mechanism of Action
The mechanism of action of 2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).
Pathways Involved: The compound disrupts key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3-Cyanopyridine Derivatives: These compounds are known for their anticancer and antimicrobial properties.
Uniqueness
2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyanomethylsulfanyl group and hydroxyl group contribute to its unique pharmacological profile, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S2/c11-1-2-16-10-5(4-12)8-9(17-10)6(14)3-7(15)13-8/h3H,2H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZXLNYDENJHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C(S2)SCC#N)C#N)NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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